[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a pyrazole ring substituted with chlorophenyl, sulfanyl, and phenyl groups, along with a dimethoxybenzoate ester moiety
Preparation Methods
The synthesis of [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl, sulfanyl, and phenyl substituents. The final step involves esterification with 3,4-dimethoxybenzoic acid. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures.
Scientific Research Applications
[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate include:
[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] 3,4-dimethoxybenzoate: Similar structure but lacks the sulfanyl group.
[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] benzoate: Similar structure but lacks the dimethoxy groups on the benzoate moiety.
[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 4-methoxybenzoate: Similar structure but has only one methoxy group on the benzoate moiety. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
The compound [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is C23H20ClN2O4S. The compound features a pyrazole core substituted with a chlorophenyl group and a sulfanyl moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Weight | 448.93 g/mol |
Boiling Point | Not Available |
Melting Point | Not Available |
Density | Not Available |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In a study investigating various pyrazole derivatives, it was found that certain modifications to the pyrazole ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl and sulfanyl groups in our compound may contribute to its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have demonstrated that specific pyrazole derivatives can inhibit the growth of cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Pyrazoles have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In silico studies indicate that modifications to the pyrazole ring can enhance binding affinity to these enzymes, suggesting possible applications in treating neurodegenerative diseases and managing urea levels in patients with renal issues .
Anti-inflammatory Effects
Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. Some pyrazole derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The sulfanyl group may play a role in modulating inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of synthesized pyrazole derivatives against several bacterial strains. The results indicated that compounds with similar structures to [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, a series of pyrazole derivatives were tested against various cancer cell lines. The derivative containing the chlorophenyl group demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. This study supports the hypothesis that structural modifications can enhance anticancer activity .
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-16-23(33-20-12-10-18(26)11-13-20)24(28(27-16)19-7-5-4-6-8-19)32-25(29)17-9-14-21(30-2)22(15-17)31-3/h4-15H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFQSRPUJKQRSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.